2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a coumarin moiety, a piperidine ring, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-oxo-2H-chromene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(2-oxo-2H-chromene-3-carbonyl)piperidine. This intermediate is subsequently reacted with 2-chloronicotinonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and nicotinonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The coumarin moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the nicotinonitrile group may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide: This compound also features a coumarin moiety but differs in its functional groups and overall structure.
N′-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide: Another coumarin-based compound with different substituents and applications.
Uniqueness
2-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a coumarin moiety, a piperidine ring, and a nicotinonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-13-15-5-3-9-23-19(15)27-16-7-10-24(11-8-16)20(25)17-12-14-4-1-2-6-18(14)28-21(17)26/h1-6,9,12,16H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLDWJFIOYRKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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